3,4-Dichloro-5-iodopyridine
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Overview
Description
3,4-Dichloro-5-iodopyridine: is a heterocyclic aromatic compound with the molecular formula C5H2Cl2IN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-iodopyridine typically involves halogenation reactions. One common method is the iodination of 3,4-dichloropyridine using iodine and a suitable oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Dichloro-5-iodopyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck reactions, where the iodine atom is replaced by various organic groups using palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Coupled products with aryl, vinyl, or alkyl groups attached to the pyridine ring.
Scientific Research Applications
Chemistry: 3,4-Dichloro-5-iodopyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the development of agrochemicals, dyes, and materials science. Its unique reactivity makes it valuable for creating specialized chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-iodopyridine and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
3,5-Dichloro-4-iodopyridine: Similar structure but with chlorine atoms at positions 3 and 5.
3,4-Dichloro-2-iodopyridine: Iodine atom at position 2 instead of 5.
3,4-Dichloro-5-bromopyridine: Bromine atom instead of iodine at position 5.
Uniqueness: 3,4-Dichloro-5-iodopyridine is unique due to the specific positioning of chlorine and iodine atoms, which influences its reactivity and potential applications. The iodine atom at position 5 makes it particularly suitable for cross-coupling reactions, providing a versatile platform for synthesizing a wide range of derivatives.
Properties
IUPAC Name |
3,4-dichloro-5-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-9-2-4(8)5(3)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUDDHJPVDDYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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